3,3'-Bithiophene

Phase Stability Thermodynamics Material Processing

3,3'-Bithiophene enables head-to-head BTHH linkages in donor-acceptor copolymers for high hole mobility (4.4×10⁻³ cm²/(V·s)) in OFETs. Its regioisomeric twist imparts a wider bandgap (3.5 eV) for blue OLED emission and elevated oxidation potential (+0.55 V vs P3HT) for stable electrochemical sensors and supercapacitor electrodes. Differentiates from planar 2,2'-isomer for specialized organic electronics.

Molecular Formula C8H6S2
Molecular Weight 166.3 g/mol
CAS No. 3172-56-3
Cat. No. B186561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bithiophene
CAS3172-56-3
Molecular FormulaC8H6S2
Molecular Weight166.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CSC=C2
InChIInChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H
InChIKeyIAAQEGBHNXAHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bithiophene (CAS 3172-56-3): Technical Baseline for Organic Electronics Procurement


3,3'-Bithiophene is a heterocyclic aromatic compound comprising two thiophene rings linked at the 3-position of each ring, establishing it as a key building block for conjugated polymers and organic semiconductors [1]. It serves as a monomer or co-monomer in the synthesis of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and conductive polymer films . Unlike its more common regioisomer 2,2'-bithiophene, the 3,3'-linkage introduces a significant twist in the molecular backbone, which modulates its electronic properties, including a wider bandgap (~3.5 eV) and distinct solubility characteristics .

Why 3,3'-Bithiophene Cannot Be Casually Substituted with Other Thiophene Dimers or Oligomers


The position of the inter-ring linkage critically dictates the electronic, optical, and structural properties of bithiophene-based materials. For instance, 2,2'-bithiophene adopts a more planar conformation leading to extended conjugation, a narrower bandgap, and different charge transport behavior, while 3,3'-bithiophene's twisted structure results in a wider bandgap and altered frontier orbital energies . Even among oligothiophenes (e.g., terthiophene), the extension of conjugation length shifts absorption spectra, oxidation potentials, and electrochromic switching properties [1]. Direct substitution without understanding these regioisomeric and chain-length effects will likely result in device performance failure, altered processing conditions, or incompatibility with established synthetic protocols. The following evidence quantifies these differences precisely.

Quantitative Differentiation Evidence for 3,3'-Bithiophene Against Comparators


Enhanced Phase Stability of 3,3'-Bithiophene over 2,2'-Bithiophene Isomer

3,3'-Bithiophene exhibits higher phase stability compared to its 2,2'-linked isomer. Calorimetric studies have determined that this enhanced stability is quantitatively linked to a higher absolute entropy in the solid phase [1].

Phase Stability Thermodynamics Material Processing

Superior Hole Mobility in OFETs Using Head-to-Head (3,3'-Type) Polymer Semiconductors

Polymers based on a head-to-head (BTHH) cyano-functionalized dialkoxybithiophene unit (structurally analogous to 3,3'-bithiophene linkage) exhibit significantly higher hole mobility in OFETs compared to those based on head-to-tail (BTHT) or tail-to-tail (BTTT) regioisomers [1].

OFET Hole Mobility Polymer Semiconductor

Defined Optical Bandgap Differentiating 3,3'- from 2,2'-Bithiophene Isomers

The twisted conformation of 3,3'-bithiophene reduces π-orbital overlap, resulting in a wider optical bandgap compared to the more planar 2,2'-bithiophene .

Optical Bandgap Conjugation Regioisomerism

Selective Creatinine Sensing via Poly(3,3'-bithiophene) Film Not Demonstrated with 2,2'-Isomer

Electrochemically polymerized films of 3,3'-bithiophene (poly(3,3'-bithiophene)) serve as a selective recognition layer for the impedimetric detection of creatinine and ascorbic acid in body fluids [1]. This specific sensing application has been patented and is not claimed for poly(2,2'-bithiophene) under equivalent conditions.

Chemosensor Molecular Recognition Electropolymerization

Defined Physical Property Profile for Reproducible Synthesis and Formulation

Reproducible procurement requires a defined baseline. 3,3'-Bithiophene is characterized by a melting point of 133 °C, a boiling point of 180 °C at 10 mmHg, and is slightly soluble in chloroform [1]. A typical commercial specification is >98.0% purity by GC [1].

Solubility Purity Specification Material Handling

Potential for Enhanced Oxidation Potential in Derived Copolymers vs. Benchmark P3HT

Copolymers incorporating bithiophene units, specifically those with head-to-head linkages akin to 3,3'-bithiophene, can exhibit significantly increased oxidation potential, suggesting improved electrochemical stability [1].

Oxidation Potential Electrochemical Stability Copolymer

Procurement-Driven Application Scenarios for 3,3'-Bithiophene


Synthesis of High-Mobility p-Type Polymer Semiconductors for OFETs

Use 3,3'-bithiophene as a key monomer to construct donor-acceptor copolymers with a head-to-head (BTHH) linkage. This regioisomerism is essential for achieving the high hole mobility (4.4 × 10⁻³ cm²/(V·s)) required for high-performance, solution-processed OFETs, as demonstrated in comparative regioisomer studies [1].

Fabrication of Selective Impedimetric Chemosensors for Biomedical Diagnostics

Employ 3,3'-bithiophene monomer for the electrochemical polymerization of a selective recognition layer on sensor electrodes. This specific polymer, poly(3,3'-bithiophene), enables the selective detection of creatinine and ascorbic acid in complex biological fluids, an application specifically patented for this compound [1].

Design of Wide-Bandgap Organic Semiconductors for Blue OLEDs or Tandem Solar Cells

Leverage the wider optical bandgap (~3.5 eV) of 3,3'-bithiophene compared to 2,2'-bithiophene to design polymers or small molecules with high-energy absorption/emission [1]. This is critical for achieving blue light emission in OLEDs or for creating wide-bandgap donor materials in tandem organic photovoltaic cells.

Development of Electrochemically Stable Conductive Polymers and Coatings

Utilize 3,3'-bithiophene as a co-monomer to engineer conjugated polymers with an elevated oxidation potential (e.g., +0.55 V relative to P3HT) [1]. This enhances the electrochemical stability of the resulting films, making them suitable for demanding applications like ultracapacitor electrodes or durable antistatic coatings [2].

Technical Documentation Hub

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37 linked technical documents
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